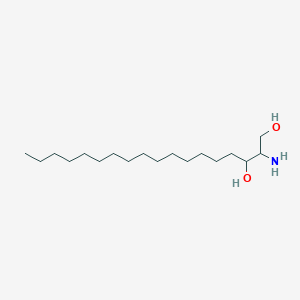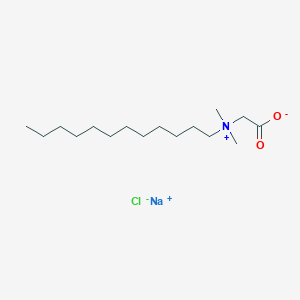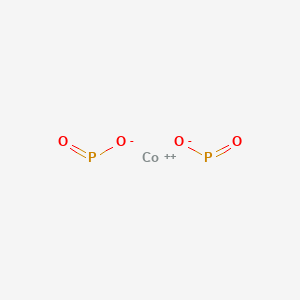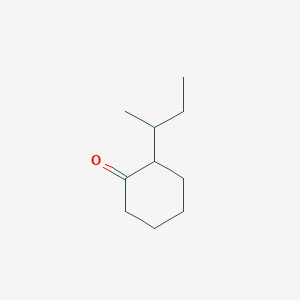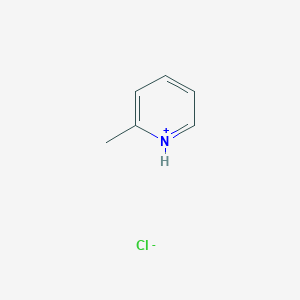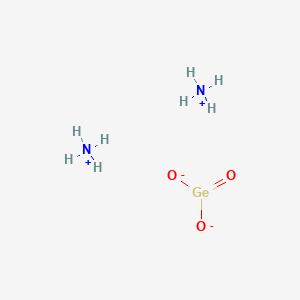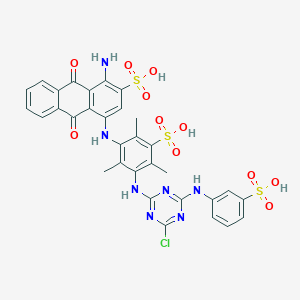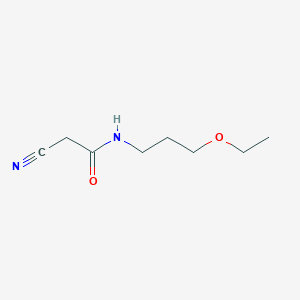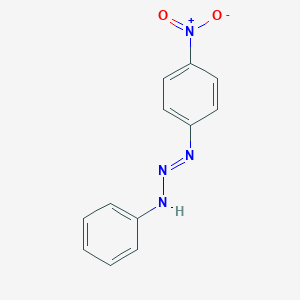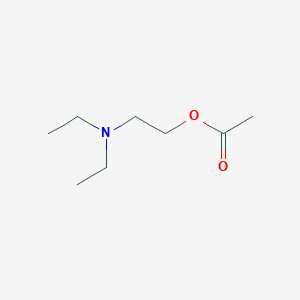
2-(Diethylamino)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl acetate, commonly known as DEAE, is an organic compound that belongs to the class of tertiary amines. It is widely used in the field of scientific research due to its unique properties and applications. DEAE is a colorless liquid that has a pleasant odor and is soluble in water and organic solvents.
Wirkmechanismus
DEAE acts as a nucleophilic catalyst in many organic reactions. It can form stable complexes with metal ions and act as a ligand in coordination chemistry. DEAE can also form hydrogen bonds with other molecules due to the presence of the amino group. DEAE can act as a base in acid-base reactions and can be protonated to form a salt.
Biochemische Und Physiologische Effekte
DEAE has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. DEAE has also been shown to have antitumor activity in vitro and in vivo. It has been found to inhibit the growth of cancer cells and induce apoptosis. DEAE has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
DEAE has several advantages for lab experiments. It is a versatile reagent that can be used in a wide range of organic reactions. It is also relatively cheap and easy to obtain. DEAE has a high yield and purity, which makes it ideal for large-scale synthesis. However, DEAE has some limitations. It is a corrosive and toxic substance that requires careful handling. DEAE can also react with some organic compounds, which can lead to unwanted side reactions.
Zukünftige Richtungen
DEAE has a wide range of potential applications in scientific research. Further research is needed to explore its potential as a catalyst in organic reactions. DEAE can also be used as a building block for the synthesis of new pharmaceuticals and agrochemicals. The development of new methods for the synthesis of DEAE and its derivatives can also lead to new applications. The use of DEAE in the purification of proteins and enzymes can also be further explored. Overall, DEAE is a promising compound that has the potential to make significant contributions to scientific research.
Synthesemethoden
DEAE can be synthesized by reacting diethylamine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained by distillation. The yield of DEAE is high, and the purity can be increased by recrystallization. The chemical formula of DEAE is C8H17NO2, and its molecular weight is 159.23 g/mol.
Wissenschaftliche Forschungsanwendungen
DEAE has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds. DEAE is also used as a quaternizing agent in the preparation of cationic surfactants. It is used in the purification of proteins and enzymes by ion exchange chromatography. DEAE is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Eigenschaften
CAS-Nummer |
10369-82-1 |
|---|---|
Produktname |
2-(Diethylamino)ethyl acetate |
Molekularformel |
C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl acetate |
InChI |
InChI=1S/C8H17NO2/c1-4-9(5-2)6-7-11-8(3)10/h4-7H2,1-3H3 |
InChI-Schlüssel |
IDIFJUBLWASPDU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C |
Kanonische SMILES |
CCN(CC)CCOC(=O)C |
Andere CAS-Nummern |
10369-82-1 |
Synonyme |
2-diethylaminoethyl acetate acetylcaine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



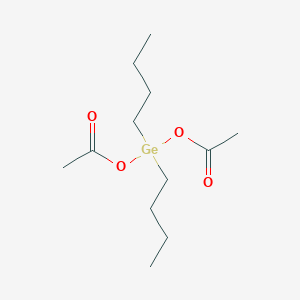
![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)
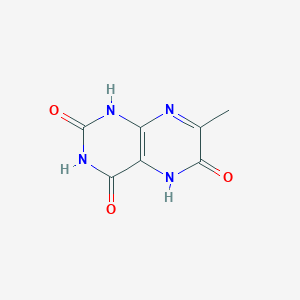
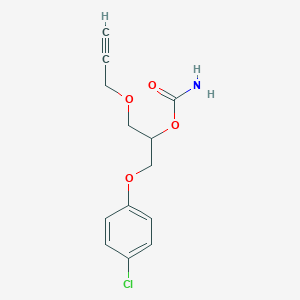
![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)
